molecular formula C13H27NO3Si B13723034 2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate

2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B13723034
M. Wt: 273.44 g/mol
InChI Key: HOPUVMOBKVUEDL-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate is a compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a trimethylsilyl group, a cyclohexyl ring, and a carbamate functional group. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl group on the cyclohexyl ring, followed by the introduction of the carbamate group. The trimethylsilyl group is then added to the ethyl chain through a silylation reaction. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbamate group produces an amine. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate: shares similarities with other carbamate derivatives, such as and .

    Cyclohexyl carbamates: with different substituents on the cyclohexyl ring also exhibit similar chemical properties.

Uniqueness

What sets this compound apart is the presence of the trimethylsilyl group, which imparts unique reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H27NO3Si

Molecular Weight

273.44 g/mol

IUPAC Name

2-trimethylsilylethyl N-[4-(hydroxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C13H27NO3Si/c1-18(2,3)9-8-17-13(16)14-12-6-4-11(10-15)5-7-12/h11-12,15H,4-10H2,1-3H3,(H,14,16)

InChI Key

HOPUVMOBKVUEDL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)NC1CCC(CC1)CO

Origin of Product

United States

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